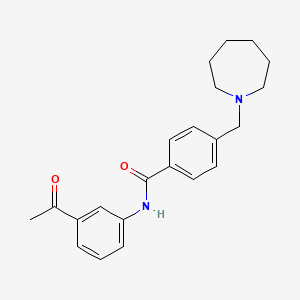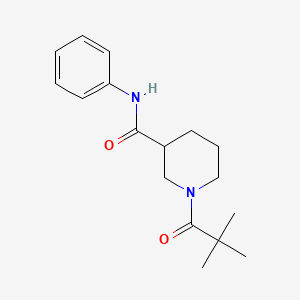
N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide, also known as BCBH, is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. BCBH is a hydrazide derivative that has been synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cancer cell proliferation. This compound has been shown to interact with specific enzymes and proteins involved in these processes, leading to their inhibition or inactivation.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. This compound has also been found to inhibit the growth and proliferation of bacterial cells, leading to their death. Additionally, this compound has been found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide in lab experiments is its high potency and specificity towards bacterial and cancer cells. This compound has been found to exhibit significant activity at low concentrations, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its use in clinical applications.
Future Directions
There are several future directions for the research and development of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide. One of the potential applications of this compound is its use as a fluorescent probe for the detection of metal ions. Further studies are needed to optimize the conditions for the detection of specific metal ions and to evaluate the sensitivity and selectivity of this compound as a probe. Additionally, further studies are needed to evaluate the potential use of this compound as an antimicrobial and anticancer agent in preclinical and clinical trials. Finally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds for specific applications.
Synthesis Methods
The synthesis of N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide involves the reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-nitrobenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to the final product. The synthesis method has been optimized to obtain high yields and purity of this compound.
Scientific Research Applications
N'-(3-bromo-5-chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide has been studied for its potential applications in various scientific fields. It has been found to exhibit significant antimicrobial activity against various bacterial strains, including gram-positive and gram-negative bacteria. This compound has also shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClN3O4/c15-11-6-9(16)5-8(13(11)20)7-17-18-14(21)10-3-1-2-4-12(10)19(22)23/h1-7,20H,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISSSMWXOWZRFF-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C(=CC(=C2)Cl)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Cl)Br)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1,1-dimethylpropyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5976716.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-3-butenamide](/img/structure/B5976718.png)

![6-bromo-2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5976729.png)
![2-(cyclopropylacetyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976731.png)
![2-methyl-6-{[2-(1-naphthylmethyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5976736.png)
![5-[(3-cyclohexyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5976740.png)
![6-amino-2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5976767.png)
![4-{[4-(4-{[cyclohexyl(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5976771.png)
![2-chloro-4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]-6-methoxyphenol](/img/structure/B5976773.png)
![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976781.png)


